molecular formula C15H16N2O2S B2565132 2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide CAS No. 763129-83-5

2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2565132
CAS No.: 763129-83-5
M. Wt: 288.37
InChI Key: WVIWBKXEBGLNAS-UHFFFAOYSA-N
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Description

2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide is a synthetic organic compound with the molecular formula C15H16N2O2S It is characterized by the presence of an aminophenyl group, a thioether linkage, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Thioether Linkage: The initial step involves the reaction of 4-aminothiophenol with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. This reaction forms the thioether linkage between the aminophenyl and methoxyphenyl groups.

    Acetylation: The resulting intermediate is then acetylated using acetic anhydride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, catalytic hydrogenation

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in studies to understand the interaction of thioether-containing compounds with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Aminophenyl)thio]-N-(4-hydroxyphenyl)acetamide
  • 2-[(4-Aminophenyl)thio]-N-(4-chlorophenyl)acetamide
  • 2-[(4-Aminophenyl)thio]-N-(4-nitrophenyl)acetamide

Uniqueness

2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a pharmacologically active compound and its suitability for material science applications.

Properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-19-13-6-4-12(5-7-13)17-15(18)10-20-14-8-2-11(16)3-9-14/h2-9H,10,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIWBKXEBGLNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763129-83-5
Record name 2-((4-AMINOPHENYL)THIO)-N-(4-METHOXYPHENYL)ACETAMIDE
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